![molecular formula C9H13BO4 B1425086 2-(Methoxymethoxy)-5-methylphenylboronic acid CAS No. 478685-71-1](/img/structure/B1425086.png)
2-(Methoxymethoxy)-5-methylphenylboronic acid
Overview
Description
2-(Methoxymethoxy)-5-methylphenylboronic acid, commonly referred to as MMMPB, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. MMMPB has been used in a variety of processes, ranging from synthesis of organic compounds, to the production of pharmaceuticals, to the development of new materials. This compound is of particular interest due to its ability to act as a catalyst in a variety of organic reactions, including the synthesis of complex organic molecules. In addition, MMMPB has been shown to have a variety of biochemical and physiological effects, which make it a promising tool for research and development in a number of fields.
Scientific Research Applications
Enantioselective Recognition of Amines : A study by Ghosn and Wolf (2011) in the field of organic synthesis discusses the preparation of a compound from 4-methoxy-2-methylphenylboronic acid, which shows stable enantioselective recognition of chiral amines at submillimolar concentration. This has implications for sensing applications in chiral environments (Ghosn & Wolf, 2011).
Fluorescence Quenching Mechanism : Geethanjali et al. (2015) explored the fluorescence quenching mechanism of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic acid. They found a static quenching mechanism active in these systems, suggesting potential applications in fluorescence-based sensing technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Preparation of Haptens for Antibody Production : In the field of biochemistry, ten Hoeve et al. (1997) synthesized generic heterobifunctional reagents, including a compound related to 2-(methoxymethoxy)-5-methylphenylboronic acid, for the production of antibodies against organophosphate pesticides. This illustrates the compound's relevance in creating specific biological tools (ten Hoeve et al., 1997).
Supramolecular Assemblies Design : Research by Pedireddi and Seethalekshmi (2004) involved the use of phenylboronic and 4-methoxyphenylboronic acids in the design and synthesis of supramolecular assemblies. This study highlights the role of these compounds in forming intricate molecular structures with potential applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).
Bioorthogonal Coupling Reactions : Dilek et al. (2015) demonstrated the use of 2-formylphenylboronic acid in bioorthogonal coupling reactions in neutral aqueous solutions. This reaction is orthogonal to protein functional groups, indicating its potential use in bioconjugation and drug delivery systems (Dilek, Lei, Mukherjee, & Bane, 2015).
C-Arylation in Pharmaceutical Applications : Ikram et al. (2015) studied the Suzuki cross-coupling reaction involving arylboronic acids, including methoxyphenylboronic acid derivatives, leading to compounds with potential medicinal applications, including anti-thrombolytic activities (Ikram et al., 2015).
properties
IUPAC Name |
[2-(methoxymethoxy)-5-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-3-4-9(14-6-13-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBBTHYSMILUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681662 | |
Record name | [2-(Methoxymethoxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)-5-methylphenylboronic acid | |
CAS RN |
478685-71-1 | |
Record name | [2-(Methoxymethoxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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